Cas no 1004194-45-9 (1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole)

1-(3-Fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole is a fluorinated pyrazole derivative featuring an isothiocyanate functional group, which enhances its reactivity in organic synthesis and medicinal chemistry applications. The presence of the 3-fluorophenylmethyl moiety contributes to improved lipophilicity and metabolic stability, making it a valuable intermediate for the development of bioactive compounds. The isothiocyanate group allows for selective conjugation with amines and thiols, facilitating the synthesis of heterocyclic scaffolds or targeted modifications in drug discovery. This compound is particularly useful in the design of enzyme inhibitors and fluorescent probes due to its structural versatility and reactivity profile. Its well-defined chemical properties ensure reproducibility in synthetic workflows.
1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole structure
1004194-45-9 structure
Product Name:1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole
CAS No:1004194-45-9
MF:C11H8FN3S
MW:233.264723777771
MDL:MFCD04968682
CID:3058463
PubChem ID:7017363
Update Time:2025-10-28

1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Fluoro-benzyl)-3-isothiocyanato-1H-pyrazole
    • AKOS B017641
    • ART-CHEM-BB B017641
    • 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole
    • 1-(3-fluorobenzyl)-3-isothiocyanato-1H-pyrazole
    • 1-[(3-fluorophenyl)methyl]-3-isothiocyanato-1h-pyrazole
    • STK349437
    • 1004194-45-9
    • EN300-229218
    • AKOS000307036
    • BBL039853
    • 1-[(3-fluorophenyl)methyl]-3-isothiocyanato-pyrazole
    • 1-[(3-fluorophenyl)methyl]-3-isothiocyanatopyrazole
    • MDL: MFCD04968682
    • Inchi: 1S/C11H8FN3S/c12-10-3-1-2-9(6-10)7-15-5-4-11(14-15)13-8-16/h1-6H,7H2
    • InChI Key: JNPDWQXRNMXYOC-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CN(CC2C=CC=C(C=2)F)N=1

Computed Properties

  • Exact Mass: 233.04229660Da
  • Monoisotopic Mass: 233.04229660Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 62.3Ų

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1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:1004194-45-9)1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole
Order Number:A1098024
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:22
Price ($):816.0/281.0
Email:sales@amadischem.com

Additional information on 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole

Introduction to 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole (CAS No. 1004194-45-9)

1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole (CAS No. 1004194-45-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities. The presence of an isothiocyanate functional group and a fluorinated aromatic ring in its molecular structure imparts distinct reactivity and potential therapeutic applications.

The molecular formula of 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole is C10H6FN2S, and it exhibits a molecular weight of approximately 204.21 g/mol. The compound’s structure consists of a pyrazole core substituted with a 3-fluorophenylmethyl group at the 1-position and an isothiocyanate group at the 3-position. This configuration makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives, especially those incorporating fluorine atoms. The fluorine atom at the 3-position of the phenyl ring enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug design. Moreover, the isothiocyanate group is known for its ability to participate in covalent bonding with nucleophiles, including amino groups present in proteins and peptides, which is a key mechanism in many drug interactions.

1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole has been extensively studied for its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its reactivity allows for facile coupling with nucleophilic substrates, enabling the construction of complex molecular architectures. This property has made it particularly valuable in the development of small-molecule inhibitors targeting enzymes involved in inflammatory and immunological pathways.

Recent research has highlighted the compound’s potential in modulating biological processes related to inflammation and cancer. For instance, studies have demonstrated that derivatives of 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole can interact with cysteine residues in target proteins, leading to inhibition of key signaling pathways involved in tumor growth and progression. The isothiocyanate moiety’s ability to form disulfide bonds with thiols in biological systems has been exploited to develop novel therapeutic agents with enhanced specificity and efficacy.

The fluorinated phenyl ring contributes to the compound’s binding affinity by improving hydrophobic interactions with lipid-rich regions of protein targets. This feature is particularly relevant in drug design, where optimizing binding interactions can significantly enhance drug potency and selectivity. Additionally, the pyrazole core provides a rigid framework that maintains the conformational integrity of bioactive molecules, facilitating their interaction with biological targets.

In clinical research settings, 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole has been investigated as a precursor for developing novel therapeutic agents with potential applications in oncology and immunotherapy. Preclinical studies have shown that certain derivatives exhibit inhibitory effects on kinases and other enzymes implicated in cancer cell proliferation and survival. The compound’s ability to crosslink proteins through covalent bonding has also been explored as a strategy to develop targeted therapies that selectively inhibit disease-causing pathways.

The synthesis of 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole involves multi-step organic transformations that highlight its synthetic utility. Key synthetic strategies include halogenation reactions on the fluorophenyl ring followed by introduction of the isothiocyanate group via thiolysis or oxidation methods. These synthetic routes have been optimized to ensure high yields and purity, making the compound readily available for further derivatization and pharmacological evaluation.

The compound’s chemical stability under various conditions has been carefully assessed to ensure its suitability for industrial-scale production and application in pharmaceutical formulations. Studies have demonstrated that 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole remains stable under controlled storage conditions but requires protection from moisture and light due to its reactive functional groups. These stability considerations are critical for maintaining product integrity throughout manufacturing processes.

The growing body of research on 1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole underscores its significance as a versatile building block in medicinal chemistry. Its unique structural features offer opportunities for designing next-generation therapeutics with improved pharmacokinetic profiles and reduced side effects. As research continues to uncover new biological targets and mechanisms, this compound is expected to play an increasingly important role in drug discovery initiatives worldwide.

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Amadis Chemical Company Limited
(CAS:1004194-45-9)1-(3-fluorophenyl)methyl-3-isothiocyanato-1H-pyrazole
A1098024
Purity:99%/99%
Quantity:5g/1g
Price ($):816.0/281.0
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